molecular formula C6H4BrNO4 B8118903 4-Bromo-6-nitrobenzene-1,3-diol

4-Bromo-6-nitrobenzene-1,3-diol

Cat. No.: B8118903
M. Wt: 234.00 g/mol
InChI Key: PUHSEPWEWCKCQF-UHFFFAOYSA-N
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Description

4-Bromo-6-nitrobenzene-1,3-diol (CAS: 875235-16-8) is a brominated and nitrated derivative of resorcinol (benzene-1,3-diol). Its molecular formula is C₆H₄BrNO₄, featuring a bromine atom at the 4-position and a nitro group at the 6-position of the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its synthesis typically involves selective bromination and nitration of resorcinol derivatives, followed by purification via column chromatography to achieve high purity (95%, as reported in commercial sources) .

Properties

IUPAC Name

4-bromo-6-nitrobenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHSEPWEWCKCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-nitrobenzene-1,3-diol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 4-bromophenol to introduce the nitro group, followed by hydroxylation to form the diol. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and subsequent hydroxylation can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of 4-Bromo-6-nitrobenzene-1,3-diol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-nitrobenzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the electrophile used.

    Reduction: The major product is 4-bromo-6-aminobenzene-1,3-diol.

    Oxidation: The major product is 4-bromo-6-nitroquinone.

Scientific Research Applications

4-Bromo-6-nitrobenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

4-Nitrobenzene-1,3-diol (CAS: 3163-07-3)

Structural Differences :

  • Lacks the bromine substituent present in 4-Bromo-6-nitrobenzene-1,3-diol.
  • Nitro group is positioned at the 4-carbon instead of the 6-carbon.

Key Properties :

  • Molecular Formula: C₆H₅NO₄.
  • Polarity : Reduced lipophilicity compared to the brominated analog due to the absence of bromine.
  • Reactivity : The nitro group at the 4-position activates the ring for electrophilic substitution at the 2- and 6-positions, whereas bromine in 4-Bromo-6-nitrobenzene-1,3-diol deactivates the ring, directing further substitutions to specific sites .

Applications : Primarily used as a precursor in dye synthesis and analytical chemistry.

2-Bromo-4-nitrobenzene-1,3-diol (CAS: 1820648-97-2)

Structural Differences :

  • Bromine is located at the 2-position instead of the 4-position.
  • Nitro group remains at the 4-position.

Key Properties :

  • Molecular Formula: C₆H₄BrNO₄ (same as the target compound).
  • Acidity : Proximity of bromine to hydroxyl groups may enhance acidity due to electron-withdrawing effects .

Applications : Used in medicinal chemistry for building halogenated pharmacophores.

4-Bromo-6-(6-hydroxy-1,2-benzisoxazol-3-yl)benzene-1,3-diol (BXZ)

Structural Differences :

  • Contains a fused benzisoxazole ring at the 6-position instead of a nitro group.
  • Additional hydroxyl group on the benzisoxazole moiety.

Key Properties :

  • Molecular Formula: C₁₃H₈BrNO₄.
  • Spectral Characteristics : Distinct HRMS fragmentation patterns compared to nitro-substituted analogs due to the heterocyclic ring .

Applications : Investigated in drug discovery for CNS-targeting molecules.

Comparative Data Table

Compound Name Molecular Formula Substituents Purity Key Applications
4-Bromo-6-nitrobenzene-1,3-diol C₆H₄BrNO₄ 4-Br, 6-NO₂ 95% Pharmaceutical intermediates
4-Nitrobenzene-1,3-diol C₆H₅NO₄ 4-NO₂ >98% Dye synthesis
2-Bromo-4-nitrobenzene-1,3-diol C₆H₄BrNO₄ 2-Br, 4-NO₂ 95% Medicinal chemistry
BXZ C₁₃H₈BrNO₄ 4-Br, 6-Benzisoxazolyl-OH N/A CNS drug candidates

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